Ethyl [butyl(ethoxy)phosphoryl]acetate
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Overview
Description
Ethyl [butyl(ethoxy)phosphoryl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a butyl group, and an ethoxy group attached to a phosphoryl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [butyl(ethoxy)phosphoryl]acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of butyl alcohol with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl [butyl(ethoxy)phosphoryl]acetate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with an alcohol.
Major Products
Hydrolysis: Produces butyl alcohol and ethyl acetate.
Reduction: Produces the corresponding alcohol.
Transesterification: Produces a new ester and an alcohol.
Scientific Research Applications
Ethyl [butyl(ethoxy)phosphoryl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of ethyl [butyl(ethoxy)phosphoryl]acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl [butyl(ethoxy)phosphoryl]acetate can be compared to other esters such as ethyl acetate and butyl acetate. While all these compounds share the ester functional group, this compound is unique due to its phosphoryl group, which imparts different chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Butyl acetate: Used in the production of lacquers and paints.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Properties
CAS No. |
84858-81-1 |
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Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
ethyl 2-[butyl(ethoxy)phosphoryl]acetate |
InChI |
InChI=1S/C10H21O4P/c1-4-7-8-15(12,14-6-3)9-10(11)13-5-2/h4-9H2,1-3H3 |
InChI Key |
GUVIBKLUJWOFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CC(=O)OCC)OCC |
Origin of Product |
United States |
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